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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoline

Yellow WS (Water Soluble), also known as D&C Yellow No. 10 and E104. Quinoline Yellow WS

is a synthetic dye used in pharmaceuticals, cosmetics, and food products.[1][2][3][4][5] Its

analysis is crucial for quality control, formulation development, and regulatory compliance. This

document details the application of various spectroscopic techniques for the characterization

and quantification of this colorant.

Chemical Structure and Properties
Quinoline Yellow WS is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of

2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[1][4][6] The principal components are the

disulfonates.[1][6] The presence of sulfonate groups renders the molecule water-soluble.[1]

Table 1: General Properties of Quinoline Yellow WS
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Property Value Reference

Chemical Name

Sodium 2-(1,3-dioxoindan-2-

yl)quinolinedisulfonate

(principal component)

[1]

Synonyms
C.I. Acid Yellow 3, Food Yellow

13, D&C Yellow No. 10, E104
[1]

CAS Number 8004-92-0 [1]

Molecular Formula
C₁₈H₉NNa₂O₈S₂ (principal

component)
[7]

Molecular Weight
477.38 g/mol (principal

component)
[7]

Appearance Yellow powder or granules [6][7]

Solubility
Soluble in water, sparingly

soluble in ethanol
[6]

UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is the most common technique for the identification and

quantification of Quinoline Yellow WS. The analysis relies on the absorption of ultraviolet and

visible light by the chromophoric system of the molecule.

Quantitative Data
The absorption spectrum of Quinoline Yellow WS in aqueous solution exhibits a primary

maximum in the visible region and a secondary maximum in the UV region.

Table 2: UV-Visible Absorption Maxima of Quinoline Yellow WS
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Wavelength (λmax) Solvent/Medium Reference

~411 nm Aqueous Acetic Acid [8]

411 ± 4 nm Not specified [7]

~414 nm Aqueous Solution [3]

416 nm Not specified [1]

413 nm PBS [9]

223 nm Water [6]

Experimental Protocol: Quantification by UV-Vis
Spectrophotometry
This protocol is based on established methods for the analysis of food and feed additives.[3][8]

Objective: To determine the concentration of Quinoline Yellow WS in a sample.

Materials:

Quinoline Yellow WS reference standard

Spectrophotometer-grade water

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of Quinoline Yellow WS of a known concentration (e.g., 100

µg/mL) in deionized water.
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From the stock solution, prepare a series of calibration standards by serial dilution to cover

the desired concentration range (e.g., 1-10 µg/mL).

Sample Preparation:

Dissolve a known weight of the sample containing Quinoline Yellow WS in a known

volume of deionized water.

Filter the solution if necessary to remove any particulate matter.

Dilute the sample solution with deionized water to obtain a concentration that falls within

the range of the calibration standards.

Spectrophotometric Measurement:

Set the spectrophotometer to scan a wavelength range of 200-600 nm or measure the

absorbance at the predetermined λmax (approximately 411-416 nm).

Use deionized water as a blank to zero the instrument.

Measure the absorbance of each calibration standard and the sample solution at the

λmax.

Data Analysis:

Plot a calibration curve of absorbance versus concentration for the standard solutions.

Determine the concentration of Quinoline Yellow WS in the sample solution by

interpolating its absorbance on the calibration curve.

Calculate the concentration of Quinoline Yellow WS in the original sample, taking into

account any dilution factors.
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UV-Vis Spectrophotometry Workflow for Quinoline Yellow WS Quantification.

Other Spectroscopic Techniques
While UV-Vis spectrophotometry is the primary method for routine analysis, other spectroscopic

techniques can provide more detailed structural information. It is important to note that

comprehensive, publicly available spectra (Fluorescence, IR, Raman, NMR) specifically for

Quinoline Yellow WS are limited. The following sections provide expected spectral

characteristics based on the known chemical structure and data from related compounds.

Fluorescence Spectroscopy
The quinoline moiety is known to be fluorescent. However, specific fluorescence emission data

for Quinoline Yellow WS is not readily available in the reviewed literature. Studies on some

quinoline derivatives show emission in the blue-green region of the spectrum. The actual

fluorescence properties of Quinoline Yellow WS may be influenced by its substitution pattern

and the presence of the indandione group, which could potentially quench fluorescence.

Table 3: Expected Fluorescence Properties of Quinoline Yellow WS (Hypothetical)
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Parameter Expected Range/Value Note

Excitation Wavelength
~415 nm (corresponding to

λmax)

To be determined

experimentally.

Emission Wavelength
To be determined

experimentally

Likely to be in the green-yellow

region (>500 nm).

Experimental Protocol: Generalized Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of Quinoline Yellow

WS.

Materials:

Quinoline Yellow WS

Spectrofluorometer-grade solvent (e.g., water)

Spectrofluorometer

Quartz cuvettes

Procedure:

Sample Preparation: Prepare a dilute solution of Quinoline Yellow WS in the chosen solvent.

The concentration should be low enough to avoid inner filter effects.

Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and

scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum.

Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a

range of emission wavelengths (e.g., 450-700 nm) to find the emission maximum.

Prepare Dilute
Sample Solution Set Emission λ Scan Excitation

Wavelengths Determine Excitation λmax Set Excitation λ
to max

Scan Emission
Wavelengths Determine Emission λmax

Click to download full resolution via product page
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Workflow for Fluorescence Spectroscopy Analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the Quinoline

Yellow WS molecule.

Table 4: Expected Characteristic IR Absorption Bands for Quinoline Yellow WS

Wavenumber (cm⁻¹) Functional Group Vibration

~3400 O-H (from absorbed water) Stretching

3100-3000 Aromatic C-H Stretching

1710-1680 C=O (Indandione) Stretching

1600-1450 Aromatic C=C Stretching

~1200 and ~1050 S=O (Sulfonate)
Asymmetric and Symmetric

Stretching

850-750 Aromatic C-H Out-of-plane bending

Experimental Protocol: Generalized FTIR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of solid Quinoline Yellow WS.

Materials:

Quinoline Yellow WS powder

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

Sample Spectrum: Place a small amount of the Quinoline Yellow WS powder onto the ATR

crystal and apply pressure to ensure good contact.
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Data Collection: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting spectrum is typically presented in terms of absorbance or

transmittance versus wavenumber.

Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for

non-polar bonds. Specific Raman data for Quinoline Yellow WS is scarce in the literature, with

some studies focusing on its application in Surface-Enhanced Raman Spectroscopy (SERS).

Table 5: Expected Characteristic Raman Shifts for Quinoline Yellow WS

Raman Shift (cm⁻¹) Functional Group/Vibration

3100-3000 Aromatic C-H stretching

1600-1500 Aromatic ring stretching

~1350 Quinoline ring breathing

~1000 Ring breathing modes

Experimental Protocol: Generalized Raman Spectroscopy

Objective: To obtain the Raman spectrum of solid Quinoline Yellow WS.

Materials:

Quinoline Yellow WS powder

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

Microscope slide or sample holder

Procedure:

Sample Preparation: Place a small amount of the Quinoline Yellow WS powder on a

microscope slide.
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Instrument Setup: Focus the laser on the sample using the microscope objective. Set the

laser power, acquisition time, and number of accumulations.

Data Collection: Acquire the Raman spectrum over the desired spectral range (e.g., 200-

3200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds. No complete, assigned ¹H and ¹³C NMR spectra for Quinoline Yellow WS were

found in the reviewed literature. The complexity of the commercial dye, being a mixture of

sulfonated isomers, would result in a complex NMR spectrum. The following tables provide

estimated chemical shifts for the core quinoline and indandione structures.

Table 6: Estimated ¹H NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

Proton
Estimated Chemical Shift
(ppm)

Multiplicity

Aromatic Protons (Quinoline) 7.5 - 9.0 m

Aromatic Protons (Indandione) 7.8 - 8.2 m

Methine Proton (Indandione) ~4.5 - 5.5 s

Table 7: Estimated ¹³C NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

Carbon Estimated Chemical Shift (ppm)

C=O (Indandione) 190 - 200

Aromatic Carbons 120 - 150

Methine Carbon (Indandione) 50 - 60

Experimental Protocol: Generalized NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Quinoline Yellow WS.
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Materials:

Quinoline Yellow WS

Deuterated solvent (e.g., D₂O or DMSO-d₆)

NMR spectrometer

NMR tubes

Procedure:

Sample Preparation: Dissolve an appropriate amount of Quinoline Yellow WS in the chosen

deuterated solvent in an NMR tube.

Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent and nucleus

to be observed.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data (Fourier transform, phase correction, baseline

correction) to obtain the final spectra.

Summary and Conclusion
The spectroscopic analysis of Quinoline Yellow WS is essential for its quality control and

regulatory assessment. UV-Vis spectrophotometry is a well-established and reliable method for

the quantification of this dye, with a characteristic absorption maximum around 414 nm. While

other spectroscopic techniques such as fluorescence, IR, Raman, and NMR spectroscopy can

provide more detailed structural information, there is a notable lack of comprehensive, publicly

available data specifically for Quinoline Yellow WS. The information provided in this guide on

these latter techniques is based on the known chemistry of the molecule's constituent parts and

data from related compounds. Further research to fully characterize the spectroscopic

properties of Quinoline Yellow WS using these methods would be highly beneficial for the

scientific and industrial communities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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